
ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_9\text{N}_3\text{O}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of phosgene, a toxic and hazardous reagent.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate reactions and improve yields.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and applications in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: A precursor in the synthesis of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate.
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate: Another derivative of pyrazole with different functional groups.
Uniqueness
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to other pyrazole derivatives. Its ability to form covalent bonds with nucleophiles makes it valuable in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
ethyl 5-isocyanato-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-3-14-8(13)6-4-10-11(2)7(6)9-5-12/h4H,3H2,1-2H3 |
Clave InChI |
LZSQROQCYKVYGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


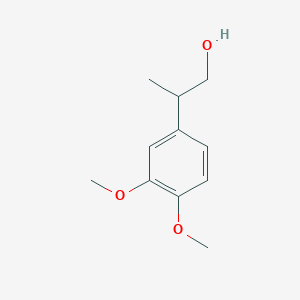
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
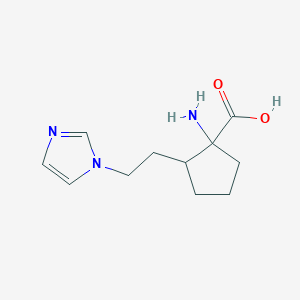
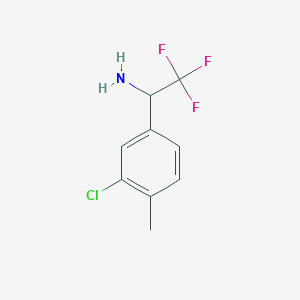
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
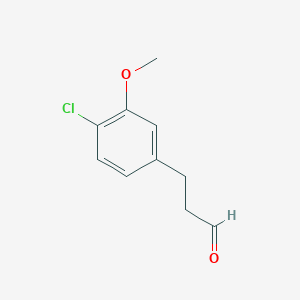
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
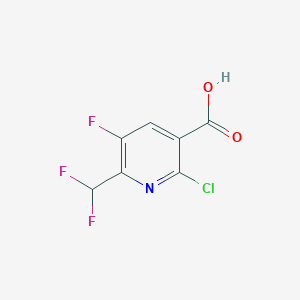
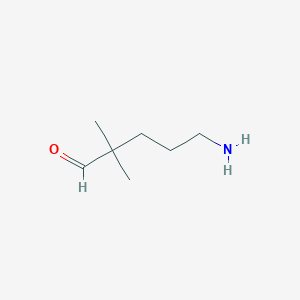

![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

